

# Application Note: Mass Spectrometry

## Fragmentation Analysis of Sofosbuvir Impurity F

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### Compound of Interest

Compound Name: Sofosbuvir impurity F

Cat. No.: B8068907

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## Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of Hepatitis C. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. **Sofosbuvir impurity F** is a known diastereomer of Sofosbuvir. Due to the stereochemical similarities, the separation and characterization of such impurities can be challenging. This application note provides a detailed protocol for the analysis of **Sofosbuvir impurity F** using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). A proposed fragmentation pathway, based on the known fragmentation of Sofosbuvir and theoretical analysis, is also presented to aid in its identification.

## Chemical Structures

Compound	Molecular Formula	CAS Number
Sofosbuvir	C <sub>22</sub> H <sub>29</sub> FN <sub>3</sub> O <sub>9</sub> P	1190307-88-0
Sofosbuvir Impurity F	C <sub>34</sub> H <sub>45</sub> FN <sub>4</sub> O <sub>13</sub> P <sub>2</sub>	1337482-17-3

## Experimental Protocols

### Sample Preparation

- Standard Solution Preparation:
  - Prepare a stock solution of **Sofosbuvir impurity F** reference standard in methanol at a concentration of 1 mg/mL.
  - Perform serial dilutions with a mixture of methanol and water (50:50, v/v) to achieve a working standard concentration of 10 µg/mL.
- Sample Solution Preparation (from a drug substance or product):
  - Accurately weigh a portion of the sample containing the equivalent of 10 mg of Sofosbuvir.
  - Dissolve the sample in 10 mL of methanol.
  - Sonicate for 15 minutes to ensure complete dissolution.
  - Filter the solution through a 0.45 µm nylon syringe filter.
  - Dilute the filtrate with an equal volume of water to obtain a final concentration suitable for LC-MS/MS analysis (e.g., 10 µg/mL).

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

Parameter	Recommended Conditions
LC System	UPLC or HPLC system
Column	C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 $\mu$ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 $\mu$ L
MS System	Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF)
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon
Collision Energy	Ramped from 10 to 40 eV for fragmentation analysis

## Data Presentation

### Mass Spectrometry Data

Since **Sofosbuvir impurity F** is a diastereomer of a dimeric form of a Sofosbuvir-related structure, its mass spectrum is expected to show a protonated molecular ion ( $[M+H]^+$ ) at  $m/z$  corresponding to its molecular weight. The fragmentation pattern is anticipated to be similar to that of Sofosbuvir, involving characteristic losses of the phosphoramidate and sugar moieties.

Table 1: Theoretical  $m/z$  Values for **Sofosbuvir Impurity F** and its Key Fragments

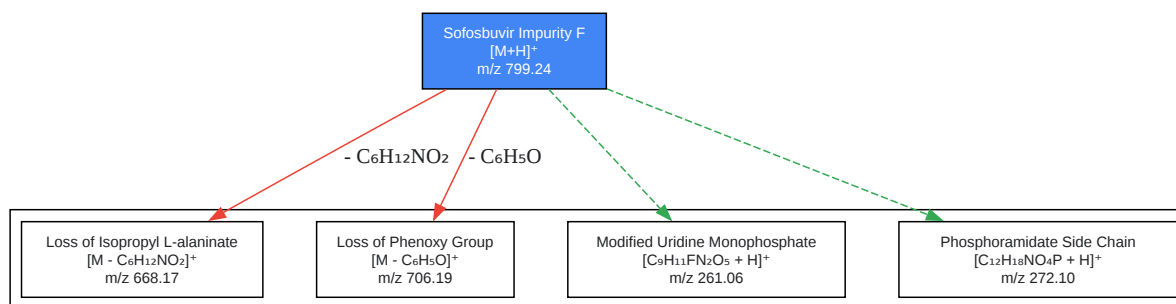
Description	Proposed Fragment Structure	Theoretical $m/z$
Protonated Molecular Ion ( $[M+H]^+$ )	$C_{34}H_{46}FN_4O_{13}P_2^+$	799.24
Loss of one isopropyl L-alaninate moiety	$[M - C_6H_{12}NO_2]^+$	668.17
Loss of one phenoxy group	$[M - C_6H_5O]^+$	706.19
Fragment corresponding to the modified uridine monophosphate	$[C_9H_{11}FN_2O_5 + H]^+$	261.06
Fragment corresponding to the phosphoramidate side chain	$[C_{12}H_{18}NO_4P + H]^+$	272.10

## Visualization of Experimental Workflow and Fragmentation Pathway



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Caption: Experimental workflow for the analysis of **Sofosbuvir impurity F**.



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Caption: Proposed fragmentation pathway for **Sofosbuvir impurity F**.

## Discussion

The accurate mass measurement of the parent ion and its fragments is crucial for confirming the elemental composition. High-resolution mass spectrometry (HRMS) is highly recommended for this purpose. The fragmentation of the phosphoramidate bond is a characteristic feature of Sofosbuvir and its related compounds. The cleavage of the ester and ether linkages on the phosphate group leads to the formation of several diagnostic product ions.

As **Sofosbuvir impurity F** is a diastereomer, its fragmentation pattern is expected to be qualitatively similar to other diastereomers of Sofosbuvir. However, quantitative differences in the relative abundances of fragment ions may be observed, which could potentially be used for differentiation. A detailed comparison of the MS/MS spectra of Sofosbuvir and its diastereomeric impurities under identical experimental conditions is necessary for conclusive identification.

## Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of **Sofosbuvir impurity F**. The provided LC-MS/MS method, coupled with the proposed fragmentation pathway, serves as a valuable tool for the identification and characterization of

this and other related impurities in Sofosbuvir drug substance and product. Method validation according to ICH guidelines is essential before its application in a regulated environment.

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